Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-4-5-10(2)11(8-9)15-21(17,18)12-6-7-20-13(12)14(16)19-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUWKGDRJJMPHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Condensation and Esterification
The most widely reported method involves a two-step sequence: (1) sulfonamide formation between 2,5-dimethylphenylamine and thiophene-2-carboxylic acid derivatives, followed by (2) esterification of the carboxyl group.
Reaction Mechanism
Sulfonamide Coupling :
Thiophene-2-carbonyl chloride reacts with 2,5-dimethylphenylsulfonamide in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. The reaction proceeds via nucleophilic acyl substitution, where the sulfonamide’s nitrogen attacks the electrophilic carbonyl carbon.$$
\text{Thiophene-2-COCl} + \text{H}2\text{N-SO}2\text{-C}6\text{H}3(\text{CH}3)2 \rightarrow \text{Thiophene-2-CONH-SO}2\text{-C}6\text{H}3(\text{CH}3)_2 + \text{HCl}
$$Methyl Esterification :
The intermediate carboxylic acid is treated with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to yield the final ester.
Key Parameters
- Temperature : 0–5°C during sulfonamide coupling to minimize side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneity.
- Yield : 75–80% after column chromatography.
Paal-Knorr Synthesis Approach
An alternative route employs the Paal-Knorr thiophene synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P₄S₁₀) to form the thiophene ring.
Procedure
- Thiophene Formation :
Hexane-2,5-dione and P₄S₁₀ are refluxed in toluene, generating 2,5-dimethylthiophene. - Sulfonation :
The thiophene is sulfonated using chlorosulfonic acid, introducing the sulfonyl chloride group. - Amination and Esterification :
The sulfonyl chloride intermediate reacts with 2,5-dimethylaniline, followed by esterification with methyl iodide.
Advantages and Limitations
- Advantage : Scalable for industrial production.
- Limitation : Lower regioselectivity in sulfonation step (40–50% yield).
Reaction Optimization
Stoichiometric Ratios
Optimal molar ratios significantly impact yield:
| Component | Optimal Ratio | Yield Improvement | |
|---|---|---|---|
| Thiophene-2-COCl : Amine | 1.2 : 1 | 67% → 75% | |
| Methanol : Carboxylic Acid | 5 : 1 | 70% → 85% |
Excess acyl chloride (1.2 eq) ensures complete amine consumption, while abundant methanol drives esterification equilibrium.
Catalytic Additives
- Triethylamine (Et₃N) : Scavenges HCl during sulfonamide formation, preventing protonation of the amine.
- 4-Dimethylaminopyridine (DMAP) : Accelerates esterification via nucleophilic catalysis.
Purification Techniques
Chromatographic Methods
- Silica Gel Chromatography :
Eluent: Hexane/ethyl acetate (3:1) removes unreacted starting materials. - Reverse-Phase HPLC :
Gradient: 30% → 100% methanol in water isolates polar byproducts.
Recrystallization
Solvent mixtures (e.g., ethanol/water) yield crystals with ≥98% purity, critical for biological assays.
Industrial-Scale Production
Continuous Flow Synthesis
- Microreactors : Enhance heat/mass transfer, reducing reaction time from 12 hours to 30 minutes.
- In-line Analytics : UV-Vis monitors sulfonamide formation in real time.
Cost-Efficiency Measures
| Strategy | Cost Reduction | |
|---|---|---|
| Solvent Recycling | 20% | |
| Catalytic Reuse | 15% |
Characterization and Validation
Spectroscopic Analysis
- ¹H NMR :
- Methyl ester protons: δ 3.8–4.0 ppm (singlet).
- Aromatic protons: δ 6.5–7.5 ppm (multiplet).
- IR :
- C=O stretch: 1700 cm⁻¹.
- S=O stretch: 1350 cm⁻¹.
Purity Assessment
- HPLC : Retention time = 8.2 min (C18 column, 254 nm).
- Melting Point : 96–98°C (lit. 97°C).
Chemical Reactions Analysis
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid, and esterification can be reversed under acidic or basic conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Case Study: Breast Cancer Cell Lines
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay to measure cell viability.
- Results : Significant inhibition of cell growth was observed at concentrations greater than 10 µM, with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antibacterial agents.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties against pathogenic bacteria.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : The compound exhibited clear zones of inhibition against E. coli (15 mm) and S. aureus (18 mm).
Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. Its sulfamoyl group can act as a versatile functional group in various chemical reactions, including carbon-carbon coupling reactions and the formation of complex organic molecules.
Table: Synthetic Applications
| Reaction Type | Description | Outcome |
|---|---|---|
| Carbon-Carbon Coupling | Acts as a catalyst in forming C-C bonds | High yield of desired products |
| Functional Group Transformation | Modifies sulfamoyl group for further reactions | Increased reactivity and versatility |
Material Science
The unique properties of this compound make it a candidate for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its thiophene core provides excellent electronic properties, which are beneficial for creating efficient light-harvesting systems.
Research Findings Summary Table
| Application Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Organic Synthesis | Various Reactions | High yield in C-C bond formation |
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Research ()
Compounds 7c–7f from Arab Journal of Medicinal Chemistry (2020) share sulfamoyl and aromatic substituents but differ in their heterocyclic cores (oxadiazole and thiazole vs. thiophene). Key distinctions include:
- Molecular Complexity : Compounds 7c–7f (e.g., 7f : C₁₇H₁₉N₅O₂S₂, MW 389.49 g/mol) incorporate 1,3,4-oxadiazole and thiazole rings, contributing to higher nitrogen content (5 N atoms) compared to the target compound’s thiophene core (1 N atom) .
- Physicochemical Properties : The oxadiazole derivatives exhibit higher melting points (134–178°C) due to enhanced hydrogen bonding and molecular symmetry, whereas the target compound’s melting point is unreported but likely lower given its less polarizable thiophene core.
- Bioactivity : Compounds 7c–7f are hypothesized to possess antimicrobial activity due to thiazole/oxadiazole motifs, whereas the target compound’s dimethylphenyl-sulfamoyl group may prioritize herbicidal or adjuvant applications .
Sulfonylurea Herbicides ()
Thifensulfuron-methyl (CAS 79277–27–3) and metsulfuron-methyl (CAS 74223-64-6) are structurally related sulfonylurea herbicides but differ in key substituents:
- Heterocyclic Core : Thifensulfuron-methyl uses a thiophene ring (similar to the target compound), while metsulfuron-methyl employs a benzene ring. Both integrate a triazine group via a carbamoylsulfamoyl linkage, unlike the target compound’s dimethylphenyl-sulfamoyl group .
- Molecular Weight and Bioactivity: Thifensulfuron-methyl (C₁₂H₁₃N₅O₆S₂, MW 387.39 g/mol) inhibits acetolactate synthase (ALS), critical for branched-chain amino acid synthesis in plants.
Commercial and Regulatory Context ()
The compound is listed under Schedule 99 of the 2022 Customs Tariff alongside adjuvants and sulfonamide derivatives, indicating formulations with herbicidal or pharmaceutical adjuvants. Functional group similarities to methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide (tariff item 9914.00.00) suggest shared physicochemical profiles, such as sulfonic acid stability or ester hydrolysis kinetics .
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on structural analysis.
Table 2: Physicochemical Properties
| Property | Target Compound | Thifensulfuron-methyl | Compound 7f |
|---|---|---|---|
| Melting Point (°C) | Not reported | 176–178 | 134–178 |
| Water Solubility | Low (lipophilic) | 120 mg/L (pH 7) | Not reported |
| Key Functional Groups | Sulfamoyl, carboxylate | Sulfonylurea, triazine | Oxadiazole, thiazole |
Biological Activity
Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate (CAS No. 106820-63-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Antimicrobial Activity
Research indicates that sulfamoyl compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfamoyl compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the proliferation of cancer cell lines, possibly through the induction of apoptosis. The mechanism involves the modulation of signaling pathways associated with cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies
-
Study on Antimicrobial Activity:
A series of experiments were conducted to evaluate the antimicrobial efficacy of various sulfamoyl derivatives. This compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens . -
Anticancer Mechanism Investigation:
In a controlled study using human cancer cell lines, it was observed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, indicating potential as an anticancer agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfamoyl chlorides under basic conditions. Variations in substituents on the phenyl ring can lead to different biological activities.
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene formation | Thiophene + Sulfamoyl chloride | 75% |
| Carboxylation | Methyl ester + Base | 80% |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate?
A common method involves reacting precursor amines with anhydrides under reflux conditions. For example, similar thiophene derivatives are synthesized by reacting intermediates (e.g., 11f) with anhydrides like succinic anhydride in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC . Key parameters include molar ratios (1.2:1 anhydride:amine), reaction duration (overnight reflux), and solvents. Yield optimization (e.g., 67% in ) depends on reaction stoichiometry and purification efficiency.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfamoyl and methyl ester groups. For instance, methyl ester signals appear at δ ~3.8–4.0 ppm, while aromatic protons from the 2,5-dimethylphenyl group resolve in δ 6.5–7.5 ppm .
- IR Spectroscopy : Identifies functional groups via C=O (~1700 cm⁻¹), S=O (~1350 cm⁻¹), and NH (~3300 cm⁻¹) stretches .
- Melting Point : Used to assess purity (e.g., 96–98°C for analogous compounds) .
Q. What are the solubility and storage guidelines for this compound?
The compound is highly soluble in DMSO (100 mg/mL) and should be stored at –20°C, protected from light to prevent degradation. Lyophilized forms are stable under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Conflicting spectral assignments (e.g., overlapping aromatic signals) require complementary techniques:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations .
- X-ray Crystallography : Provides unambiguous structural confirmation. SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data, particularly for sulfonamide-containing compounds .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What strategies improve synthetic yield and purity in large-scale synthesis?
- Optimized Stoichiometry : Adjusting anhydride:amine ratios beyond 1.2:1 may reduce byproducts.
- Catalytic Additives : Triethylamine (Et₃N) enhances acylation efficiency by scavenging HCl .
- HPLC Gradient Optimization : Tailoring methanol-water gradients (30% → 100%) improves isolation of polar impurities .
Q. How does the compound’s purity (≥98% HPLC) impact biological activity assays?
High purity minimizes off-target effects in pharmacological studies. For PPARβ/δ inverse agonism (IC₅₀ studies), impurities <2% ensure reliable dose-response curves. Purity is validated via HPLC with UV detection (λ = 254 nm) and corroborated by NMR integration .
Q. What computational methods support analysis of its molecular interactions?
- Docking Studies : Models binding to PPARβ/δ using software like AutoDock Vina, focusing on sulfamoyl and thiophene moieties as key pharmacophores .
- Molecular Dynamics (MD) : Simulates stability of ligand-receptor complexes in physiological conditions (e.g., solvation in DMSO-water mixtures) .
Contradictions and Validation
- Spectral vs. Crystallographic Data : If NMR suggests planar conformations but X-ray reveals steric hindrance (e.g., 2,5-dimethylphenyl rotation), MD simulations reconcile dynamic behavior .
- Biological Activity Variability : Batch-to-batch differences in purity ( vs. commercial sources) necessitate independent validation via LC-MS and functional assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
